4-(2-Hydroxy-2-methylpropoxy)benzaldehyde
Overview
Description
“4-(2-Hydroxy-2-methylpropoxy)benzaldehyde” is a chemical compound with the CAS Number: 1107662-91-8 . It has a molecular weight of 194.23 and is typically available in powder form .
Synthesis Analysis
The synthesis of “this compound” involves the use of 4-hydroxybenzaldehyde, 1-chloro-2-methyl-2-propanol, and sodium carbonate . The mixture is initially charged in dry DMF and stirred under reflux for 24 hours . After cooling to room temperature, ethyl acetate and saturated aqueous sodium bicarbonate solution are added . The phases are separated, and the organic phase is dried over magnesium sulfate . After removal of the solvent, the residue is purified by column chromatography on silica gel 60 .Molecular Structure Analysis
The molecular formula of “this compound” is C11H14O3 . The InChI Code is 1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include reflux and cooling processes . The reaction conditions involve the use of sodium carbonate in N,N-dimethyl-formamide .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The boiling point and other physical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Characterization
- Azo-Benzoic Acid Derivatives Synthesis: 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid and its precursors, including 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes, were synthesized and characterized using NMR, UV-VIS, IR spectroscopy, and density functional theory methods (Baul et al., 2009).
Photocatalytic Systems
- Selective Oxidation in Photocatalysis: The compound was investigated in the selective oxidation of benzyl alcohol to benzaldehyde using a TiO2/Cu(II)/UV solar system, demonstrating its potential in photocatalytic applications (Marotta et al., 2011).
Organic Synthesis and Linkers
- Linkers for Solid Phase Organic Synthesis: 4-hydroxybenzaldehyde derivatives were used as linkers in solid phase organic synthesis, showcasing the compound's utility in the synthesis of secondary amides (Swayze, 1997).
Synthesis of Derivatives
- Synthesis of Trimethoxy Benzaldehyde: A method for synthesizing 3,4,5-trimethoxy benzaldehyde from p-hydroxy benzaldehyde, involving multiple reaction steps including bromination and methylation, was developed (Feng, 2002).
Fluorescent Chemosensors
- pH-Sensitive Chemosensors: Compounds derived from 4-methyl-2,6-diformylphenol, similar in structure to 4-(2-Hydroxy-2-methylpropoxy)benzaldehyde, were developed as fluorescent chemosensors for pH, able to differentiate between normal cells and cancer cells (Dhawa et al., 2020).
Optical and Thermal Properties
- Aluminum and Zinc Complexes: The compound was involved in the synthesis of aluminum and zinc complexes, with an analysis of their spectroscopic, thermal, and optical properties (Barberis & Mikroyannidis, 2006).
Protection of Hydroxyl Groups
- Regioselective Hydroxyl Protection: The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was achieved with different protecting groups, demonstrating a key synthetic application (Plourde & Spaetzel, 2002).
Sensing of Ions
- Ion Sensing in Aqueous Medium: A half-condensed Schiff base platform was developed for sensing Zn2+ and H2PO4- ions in an aqueous medium, utilizing a compound structurally similar to this compound (Chakraborty et al., 2020).
Copolymer Synthesis
- Copolymerization Studies: 3-Methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde, a derivative, was utilized in copolymerization studies with methyl methacrylate, highlighting its role in polymer chemistry (Sreedhar & Satyanarayana, 1994).
Synthesis of Tetralin-6-ol
- Synthesis of Tetralin-6-ol: An alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol was developed, using 3-hydroxy-4-methoxy-benzaldehyde as a starting material (Banerjee et al., 2013).
Synthesis of Benzaldehyde Derivatives
- Scalable Synthesis of Benzaldehyde Derivatives: A new method for scalable preparation of 4-Benzyloxyl-2-hydroxyl benzaldehyde was developed, showcasing the compound's utility in large-scale synthesis (Sun Gui-fa, 2012).
Properties
IUPAC Name |
4-(2-hydroxy-2-methylpropoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,13)8-14-10-5-3-9(7-12)4-6-10/h3-7,13H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHKKTZOFJCORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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